N~1~-(4-aminobutyl)-4-nitrobenzene-1,3-diamine
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Overview
Description
N~1~-(4-aminobutyl)-4-nitrobenzene-1,3-diamine is a compound that belongs to the class of polyamines. Polyamines are small cationic molecules required for cellular proliferation and are detected at higher concentrations in most tumor tissues compared to normal tissues
Preparation Methods
The synthesis of N1-(4-aminobutyl)-4-nitrobenzene-1,3-diamine can be achieved through several synthetic routes. One common method involves the reaction of 4-nitrobenzene-1,3-diamine with 4-aminobutylamine under specific reaction conditions . Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
N~1~-(4-aminobutyl)-4-nitrobenzene-1,3-diamine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions . Major products formed from these reactions depend on the specific reaction conditions and reagents used .
Scientific Research Applications
N~1~-(4-aminobutyl)-4-nitrobenzene-1,3-diamine has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it is studied for its role in cellular proliferation and its potential as a therapeutic agent for cancer treatment . In medicine, it is investigated for its anti-inflammatory and anti-cancer properties . In industry, it is used in the production of polymers and other materials .
Mechanism of Action
The mechanism of action of N1-(4-aminobutyl)-4-nitrobenzene-1,3-diamine involves its interaction with various molecular targets and pathways. It exerts its effects by modulating neurotransmitter systems, ion channels, nitric oxide synthesis, and polyamine metabolism . These interactions lead to various physiological effects, including anti-inflammatory and anti-cancer activities .
Comparison with Similar Compounds
N~1~-(4-aminobutyl)-4-nitrobenzene-1,3-diamine can be compared with other similar compounds such as agmatine and spermidine . While all these compounds belong to the class of polyamines, N1-(4-aminobutyl)-4-nitrobenzene-1,3-diamine is unique due to its specific chemical structure and the presence of a nitro group, which imparts distinct chemical and biological properties .
Conclusion
This compound is a compound with significant potential in various scientific research applications. Its unique chemical structure and properties make it a valuable compound for further study and development in fields such as chemistry, biology, medicine, and industry.
Properties
Molecular Formula |
C10H16N4O2 |
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Molecular Weight |
224.26 g/mol |
IUPAC Name |
1-N-(4-aminobutyl)-4-nitrobenzene-1,3-diamine |
InChI |
InChI=1S/C10H16N4O2/c11-5-1-2-6-13-8-3-4-10(14(15)16)9(12)7-8/h3-4,7,13H,1-2,5-6,11-12H2 |
InChI Key |
KSINODFKTMLZPY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1NCCCCN)N)[N+](=O)[O-] |
Origin of Product |
United States |
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